molecular formula C12H10N2O3S B13518621 2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid

2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B13518621
M. Wt: 262.29 g/mol
InChI Key: LXTBYVUZOGSBDS-UHFFFAOYSA-N
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Description

2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Introduction of the Benzoylsulfanyl Group: This step involves the reaction of the pyrazole derivative with benzoyl chloride in the presence of a base to introduce the benzoylsulfanyl group.

    Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the pyrazole ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically use optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoylsulfanyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-1-yl)acetic acid: A simpler pyrazole derivative without the benzoylsulfanyl group.

    Benzoylpyrazole derivatives: Compounds with similar benzoyl substitution on the pyrazole ring.

Uniqueness

2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid is unique due to the presence of both the benzoylsulfanyl group and the acetic acid moiety, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

2-(4-benzoylsulfanylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C12H10N2O3S/c15-11(16)8-14-7-10(6-13-14)18-12(17)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)

InChI Key

LXTBYVUZOGSBDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=CN(N=C2)CC(=O)O

Origin of Product

United States

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